![molecular formula C8H10 B14273562 Bicyclo[4.2.0]octa-1(8),6-diene CAS No. 185682-88-6](/img/structure/B14273562.png)
Bicyclo[4.2.0]octa-1(8),6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[420]octa-1(8),6-diene is an organic compound with the molecular formula C8H10 It is a bicyclic hydrocarbon featuring a unique structure with two fused rings, making it an interesting subject of study in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1(8),6-diene can be achieved through several methods. One notable method involves the use of a rhodium(I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and one-pot procedures can potentially be scaled up for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]octa-1(8),6-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Catalysts such as rhodium complexes are also frequently used to facilitate various transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of diketones, while reduction can yield more saturated bicyclic hydrocarbons.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-1(8),6-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as polymers with good dielectric properties for electronics.
Biology and Medicine: While specific applications in biology and medicine are less documented, its derivatives could potentially be used in drug development and other biomedical applications.
Mécanisme D'action
The mechanism by which bicyclo[4.2.0]octa-1(8),6-diene exerts its effects involves its reactivity due to the strained bicyclic structure. The compound can participate in various cycloaddition reactions, such as the [4+2] cycloaddition mechanism, where it reacts with active double bonds to form more stable products . The molecular targets and pathways involved are primarily related to its chemical reactivity and ability to form new bonds under specific conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1(6),3-diene: This compound has a similar bicyclic structure but differs in the position of the double bonds.
Bicyclo[4.2.0]octa-1,3,5-triene: Another related compound with a different arrangement of double bonds.
Bicyclo[4.2.0]octane: A saturated analog of bicyclo[4.2.0]octa-1(8),6-diene.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the resulting reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Propriétés
Numéro CAS |
185682-88-6 |
|---|---|
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
bicyclo[4.2.0]octa-1(6),7-diene |
InChI |
InChI=1S/C8H10/c1-2-4-8-6-5-7(8)3-1/h5-6H,1-4H2 |
Clé InChI |
WDQWVNJFAMXRNN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)

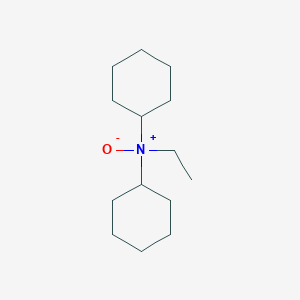
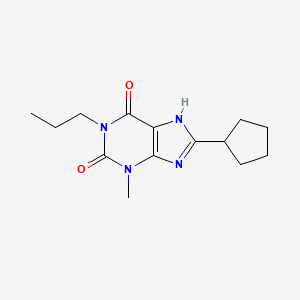
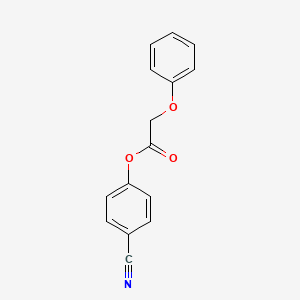
![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)
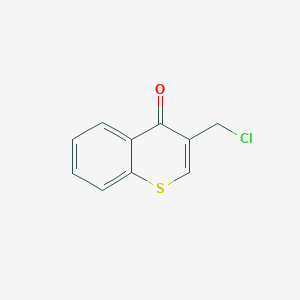
![2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene]](/img/structure/B14273526.png)
![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)
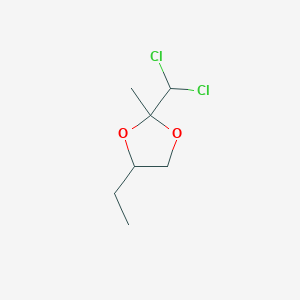
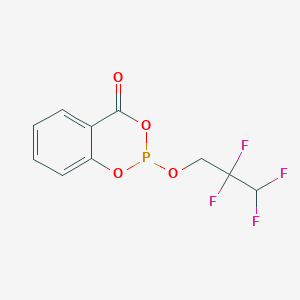
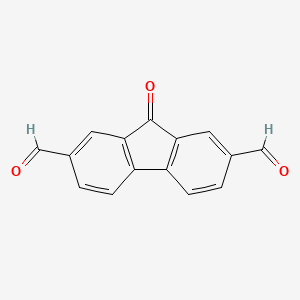
![6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one](/img/structure/B14273557.png)
